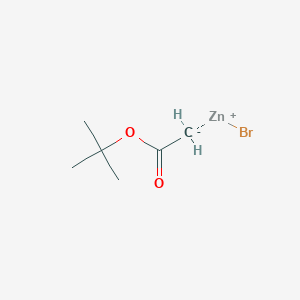

tert-butyl 2-(bromozincio)acetate

説明

tert-butyl 2-(bromozincio)acetate is an organozinc compound characterized by a tert-butyl ester group and a bromozincio (bromide-zinc) moiety. The tert-butyl group serves as a sterically hindered protecting group, enhancing stability during synthetic procedures. The bromozincio moiety likely confers reactivity toward electrophilic partners, enabling carbon-carbon bond formation. However, its air- and moisture-sensitive nature necessitates inert handling conditions, a common trait of organometallic compounds.

特性

分子式 |

C6H11BrO2Zn |

|---|---|

分子量 |

260.4 g/mol |

IUPAC名 |

bromozinc(1+);tert-butyl acetate |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChIキー |

OWVBKVUUDMFVCR-UHFFFAOYSA-M |

正規SMILES |

CC(C)(C)OC(=O)[CH2-].[Zn+]Br |

製品の起源 |

United States |

準備方法

tert-butyl 2-(bromozincio)acetate can be synthesized through the reaction of 2-tert-butoxy-2-oxoacetic acid with zinc bromide in the presence of an activator . The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The compound is usually prepared as a 0.5 M solution in these solvents to ensure stability and reactivity .

化学反応の分析

tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:

Alkylation: It can act as an alkylating agent, transferring its alkyl group to various substrates.

Carboxylic Acid Esterification: It can be used to esterify carboxylic acids, forming esters.

Catalytic Reduction: It participates in the catalytic reduction of aromatic and heterocyclic compounds.

Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.

科学的研究の応用

tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of fine chemicals and polymers.

作用機序

The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.

類似化合物との比較

Table 1: Comparative Analysis of tert-Butyl Acetate Derivatives

Key Findings:

Reactivity: The bromozincio group in tert-butyl 2-(bromozincio)acetate imparts higher electrophilic reactivity compared to esters with non-metallic substituents (e.g., formylphenoxy or methoxynaphthalenyl). This makes it suitable for organometallic couplings but necessitates stringent handling .

Hazard Profiles: Bromozincio-containing compounds are inferred to pose risks similar to other organozinc reagents (e.g., flammability, corrosivity), though specific data are lacking. Esters like tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate show moderate acute toxicity (Category 4) and irritancy, emphasizing the need for PPE during handling .

Applications: Bromozincio derivatives are niche reagents in synthetic chemistry, whereas methoxynaphthalenyl and formylphenoxy analogues serve as intermediates in drug discovery . Sulfonylpyridinyl derivatives are utilized in crystallographic studies due to their well-defined solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。